2,3,4-Trifluoro-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2,3,4-trifluoro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKGQEBYBZBAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2,3,4 Trifluoro 5 Trifluoromethyl Aniline and Its Analogues
Development of Regiospecific Fluorination Strategies in Polyfluorinated Aniline (B41778) Synthesis
Regioselective fluorination allows for the precise introduction of fluorine atoms at specific positions within a molecule, a critical factor in tailoring the properties of the final compound. numberanalytics.com For aniline scaffolds, the strong activating nature of the amino group complicates direct fluorination, often leading to a lack of selectivity and over-reaction. libretexts.org Consequently, specialized strategies are required to control the regiochemical outcome.
Mechanistic Pathways of Direct Aromatic Fluorination for Aniline Scaffolds
Direct C-H fluorination of aromatic systems is an attractive strategy due to its atom economy. The mechanisms for these transformations on aniline scaffolds can generally be categorized as either electrophilic or radical pathways.
Electrophilic Fluorination : This pathway involves the attack of an electrophilic fluorine source on the electron-rich aniline ring. Reagents like Selectfluor® are commonly employed for this purpose. researchgate.net The amino group is a powerful ortho-, para-directing group, which can make achieving substitution at other positions challenging. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity. However, the high reactivity of the aniline ring can lead to side reactions, including polymerization and oxidation. libretexts.org
Radical Fluorination : Radical pathways offer alternative selectivity. Photochemical methods, for instance, can initiate radical chain mechanisms. acs.org These reactions may involve the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluorinating agent in the ground state, which upon photoirradiation, undergoes a single-electron transfer (SET) to generate a fluorinated radical and a radical cation of the aniline. acs.org Radical processes involving reagents like Selectfluor® can also generate highly reactive species that act as hydrogen atom transfer (HAT) agents, enabling C-H functionalization through a different mechanistic route. researchgate.net
An alternative to direct fluorination of the aniline ring involves the synthesis from an already fluorinated precursor. For example, 2,3,4-trifluoroaniline (B1293922) can be synthesized from 1,2,3,4-tetrafluorobenzene (B1293379) via high-pressure amination with liquid ammonia (B1221849). google.comgoogle.com Another method involves treating aromatic azides with anhydrous hydrogen fluoride (B91410), which provides mild reaction conditions and high selectivity. google.com
Selective Introduction of Trifluoromethyl Groups into Aniline Systems
The introduction of a trifluoromethyl (CF3) group can dramatically alter the physicochemical properties of a molecule. Several modern methods allow for the selective C-H trifluoromethylation of aniline derivatives.
Visible-light photoredox catalysis has emerged as a powerful tool for this transformation under mild conditions. researchgate.net One such strategy employs the inexpensive and stable Langlois reagent (CF3SO2Na) as the CF3 source, mediated by a copper/photoredox dual catalytic system, to achieve ortho-C–H trifluoromethylation of aniline derivatives. acs.org Another approach utilizes Togni's hypervalent iodine reagents in the presence of a photocatalyst. researchgate.netresearchgate.net
Metal-catalyzed reactions also provide efficient routes. For instance, an efficient nickel-catalyzed C–H trifluoromethylation of free anilines using Togni's reagent has been developed, exhibiting good functional group tolerance and regioselectivity. researchgate.net The choice of solvent can also play a crucial role in directing selectivity. Hexafluoroisopropanol (HFIP) has been shown to direct the selective functionalization of anilines at the para position in metal-free transformations by establishing a hydrogen bonding network with both the aniline and the trifluoromethylating reagent. rsc.org
| Methodology | CF3 Source | Catalyst/Mediator | Key Features | Primary Selectivity |
|---|---|---|---|---|
| Visible-Light Photoredox Catalysis | Langlois Reagent (CF3SO2Na) | Copper/Photoredox Dual Catalyst | Uses low-cost and stable CF3 source. acs.org | Ortho |
| Visible-Light Photoredox Catalysis | Togni's Reagent | Photocatalyst (e.g., Ir(ppy)3) | Proceeds under mild conditions. researchgate.net | Varies with substrate |
| Nickel Catalysis | Togni's Reagent | Nickel Catalyst | Good functional group tolerance and chemoselectivity. researchgate.net | Varies with substrate |
| Metal-Free, Solvent-Directed | Hypervalent Iodine Reagent | Hexafluoroisopropanol (HFIP) | HFIP directs reactivity via hydrogen bonding. rsc.org | Para |
Advanced Amination Techniques for Constructing Fluorinated Aromatic Amines
The formation of the carbon-nitrogen bond to create the aniline moiety is a critical step. For polyfluorinated substrates, this is typically achieved through the amination of a corresponding halogenated aromatic precursor. Copper- and palladium-catalyzed methods are the most prominent advanced techniques for this transformation.
Copper-Catalyzed Amination Approaches for Halogenated Aromatics
Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, is a classic and powerful method for synthesizing aryl amines from aryl halides. mdpi.com This method is particularly useful for constructing highly substituted anilines. For example, a two-step route to 2,4,6-tris(trifluoromethyl)aniline (B44841) involves a copper-catalyzed amination as the final step. researchgate.net
The reaction mechanism is often proposed to involve the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-N bond. mdpi.com An alternative pathway involves a nucleophilic aromatic substitution mechanism. The choice of ligand, base, and solvent is critical for reaction efficiency. A variety of ligands, including diamines and amino acids, have been developed to stabilize the copper catalyst and facilitate the reaction. mdpi.comchemistryviews.org Recent developments have focused on creating catalytic systems that operate under milder conditions and tolerate a wider range of functional groups, including base-sensitive substrates. chemistryviews.org
| Component | Examples | Function |
|---|---|---|
| Copper Source | CuI, Cu2O, Cu(OAc)2, Copper Nanoparticles | Catalyst precursor. mdpi.comresearchgate.net |
| Ligand | 1,10-Phenanthroline, N,N'-diarylbenzene-1,2-diamine, Proline | Stabilizes Cu(I) species, facilitates oxidative addition and reductive elimination. mdpi.comchemistryviews.org |
| Base | K2CO3, K3PO4, Cs2CO3, NaOTMS | Deprotonates the amine nucleophile. mdpi.comchemistryviews.org |
| Solvent | DMF, DMSO, Dioxane, Toluene | Solubilizes reactants and influences reaction rate. mdpi.com |
Palladium-Mediated Carbon-Nitrogen Bond Formation in Fluorinated Systems
Palladium-catalyzed C-N bond formation, or Buchwald-Hartwig amination, has become one of the most versatile methods for synthesizing aryl amines. rsc.org These reactions are known for their high functional group tolerance, mild reaction conditions, and broad substrate scope. rsc.orgmit.edu
Synthesizing highly fluorinated anilines via this method can be challenging because the products are often unstable under typical coupling conditions of heat and strong base. nih.govnih.gov To overcome this, specific catalyst systems have been developed. The use of bulky, electron-rich phosphine (B1218219) ligands, such as those from the BippyPhos family (e.g., AdBippyPhos), is crucial. nih.govnih.gov These ligands promote the key steps of the catalytic cycle: oxidative addition of the fluoroaryl halide to the Pd(0) center, coordination of the amine, deprotonation, and the final C-N bond-forming reductive elimination. nih.gov For electron-deficient fluoroalkylamines, reductive elimination can be the turnover-limiting step. nih.govnih.gov The use of weaker bases, such as potassium phenoxide (KOPh), has been shown to be effective in preventing the decomposition of sensitive fluorinated aniline products. nih.gov
| Palladium Precursor | Ligand | Base | Key Application/Feature |
|---|---|---|---|
| [Pd(allyl)Cl]2 | AdBippyPhos | KOPh | Coupling of fluoroalkylamines with aryl halides; tolerates unstable products. nih.govnih.gov |
| Pd(OAc)2 / Pd2(dba)3 | Xantphos | Cs2CO3 | Coupling of amines and amides with N-substituted 4-bromo-7-azaindole. beilstein-journals.org |
Green Chemistry Principles and Sustainable Synthesis Routes to Fluorinated Anilines
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of fluorinated anilines, these principles can be applied to develop more sustainable and environmentally benign routes.
Key aspects of green chemistry in this context include:
Use of Safer Reagents : Traditional fluorination methods often rely on hazardous reagents like elemental fluorine or anhydrous hydrogen fluoride. dovepress.com Green approaches focus on using safer, easier-to-handle fluorinating agents like Selectfluor or NFSI. numberanalytics.com Similarly, replacing hazardous reagents like liquid bromine with in-situ generation methods or less toxic alternatives improves the safety profile of the synthesis. acs.org
Catalysis and Atom Economy : Catalytic methods, such as the palladium- and copper-catalyzed reactions described above, are inherently greener than stoichiometric reactions as they reduce waste. numberanalytics.com Direct C-H functionalization is particularly atom-economical as it avoids the need for pre-functionalized substrates. researchgate.net
Energy Efficiency and Safer Solvents : Developing reactions that proceed under mild conditions (lower temperature and pressure) reduces energy consumption. The use of environmentally benign solvents or even solvent-free reaction conditions further enhances the sustainability of a process. researchgate.net
Advanced Manufacturing Technologies : Continuous-flow chemistry offers significant advantages for safety, efficiency, and scalability. By performing reactions in small, continuous-flow reactors, highly energetic intermediates can be handled more safely, reaction conditions can be precisely controlled, and purification can often be simplified, reducing waste and solvent use. rsc.org
Renewable Feedstocks and Waste Reduction : While challenging in fluorochemistry, research aims to replace environmentally hazardous feedstocks with more sustainable alternatives. researchgate.net Processes that yield non-toxic byproducts, such as simple salts, are preferred. eurekalert.orgsciencedaily.com For example, a recently developed process for synthesizing sulfonyl fluorides yields only NaCl and KCl as byproducts. eurekalert.org
By integrating these principles, the synthesis of complex molecules like 2,3,4-Trifluoro-5-(trifluoromethyl)aniline can be made more efficient, safer, and environmentally sustainable. numberanalytics.com
Comparative Analysis of Novel and Established Synthetic Routes to this compound
Due to the absence of specific literature on the synthesis of this compound, a direct comparative analysis is not feasible. The following table provides a summary of synthetic approaches for structurally similar fluorinated and trifluoromethylated anilines, which could theoretically be adapted.
Table 1: Hypothetical Synthetic Approaches and Potential Challenges
| Synthetic Approach | Potential Starting Materials | Key Transformation | Potential Advantages | Potential Challenges & Limitations |
| Established: Nucleophilic Aromatic Substitution (SNAr) | 1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene | Amination with ammonia or an ammonia equivalent. | Potentially high regioselectivity due to the activating effect of the trifluoromethyl group. | Harsh reaction conditions (high temperature and pressure) may be required. The synthesis of the starting material could be complex. |
| Established: Reduction of a Nitro Precursor | 1-Nitro-2,3,4-trifluoro-5-(trifluoromethyl)benzene | Catalytic hydrogenation (e.g., H2/Pd-C) or chemical reduction (e.g., Fe/HCl, SnCl2). | Generally high-yielding and reliable for the reduction of nitro groups. | The synthesis of the required nitrated precursor would be a multi-step process with potential regioselectivity issues during the nitration of a polyfluorinated, trifluoromethylated benzene (B151609) ring. |
| Novel: Direct C-H Amination | 1,2,3-Trifluoro-5-(trifluoromethyl)benzene | Transition-metal-catalyzed amination using a suitable nitrogen source. | Potentially more atom-economical and could reduce the number of synthetic steps. | Achieving the desired regioselectivity on a complex, electron-deficient aromatic ring would be a significant challenge. Catalyst development for this specific substrate would be necessary. |
| Novel: Buchwald-Hartwig Amination | 1-Bromo-2,3,4-trifluoro-5-(trifluoromethyl)benzene | Palladium-catalyzed cross-coupling with an amine source. | High functional group tolerance and generally mild reaction conditions. | The synthesis of the specific bromo-substituted precursor would be required, adding steps to the overall sequence. |
Detailed Research Findings on Analogous Compounds:
Research into the synthesis of related compounds, such as 2,3,4-trifluoroaniline, often involves the amination of 1,2,3,4-tetrafluorobenzene. For instance, patent literature describes the reaction of 1,2,3,4-tetrafluorobenzene with aqueous ammonia in the presence of a phase transfer catalyst to yield 2,3,4-trifluoroaniline. Another established method is the reduction of 2,3,4-trifluoronitrobenzene.
For trifluoromethylated anilines, synthetic strategies often involve the reduction of a corresponding nitro compound or palladium-catalyzed amination of a suitable aryl halide. The electronic properties of the trifluoromethyl group, being strongly electron-withdrawing, significantly influence the reactivity of the aromatic ring and must be a key consideration in the design of any synthetic route.
In the absence of direct experimental data for this compound, any discussion of synthetic routes remains speculative. The development of a viable synthesis would require significant research to address the challenges of regioselectivity and reactivity in such a highly substituted and electron-deficient aromatic system.
Reactivity and Reaction Mechanism Studies of 2,3,4 Trifluoro 5 Trifluoromethyl Aniline
Investigations into Electrophilic Aromatic Substitution Patterns on the Fluorinated Aniline (B41778) Nucleus
Electrophilic aromatic substitution (SEAr) reactions on the 2,3,4-Trifluoro-5-(trifluoromethyl)aniline nucleus are expected to be exceedingly challenging. The cumulative effect of four potent electron-withdrawing groups (three -F and one -CF₃) severely deactivates the aromatic ring towards attack by electrophiles. The reaction mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate known as an arenium ion or sigma complex. The electron-withdrawing substituents destabilize this intermediate, thereby increasing the activation energy and slowing the reaction rate dramatically. wikipedia.orgyoutube.com
The directing effect of the substituents must also be considered. The amino group (-NH₂) is a powerful activating group and an ortho, para-director. However, in this heavily fluorinated system, its activating ability is significantly diminished by the strong inductive withdrawal of the neighboring fluorine and trifluoromethyl groups. The fluorine atoms are deactivating but also ortho, para-directing, while the trifluoromethyl group is strongly deactivating and a meta-director.
Given the substitution pattern:
The -NH₂ group at C1 directs to the C2, C4, and C6 positions.
The -F group at C2 directs to the C1, C3, and C5 positions.
The -F group at C3 directs to the C2, C4, and C6 positions.
The -F group at C4 directs to the C3 and C5 positions.
The -CF₃ group at C5 directs to the C1, C3, and C5 positions.
| Substituent | Position | Electronic Effect | Directing Influence | Reactivity Effect |
|---|---|---|---|---|
| -NH₂ | C1 | +R >> -I | Ortho, Para | Activating |
| -F | C2, C3, C4 | -I > +R | Ortho, Para | Deactivating |
| -CF₃ | C5 | -I, -R (hyperconjugation) | Meta | Strongly Deactivating |
Nucleophilic Reactivity of the Amine Functionality and its Derivatization
The amine functionality of this compound exhibits significantly reduced nucleophilicity and basicity. The strong inductive electron-withdrawing effects of the fluoro and trifluoromethyl substituents decrease the electron density on the nitrogen atom, making its lone pair less available for donation to an electrophile or a proton. This is a general characteristic of anilines bearing multiple electron-withdrawing groups. wur.nl
Consequently, derivatization reactions at the amine group, such as acylation, sulfonylation, or alkylation, are more difficult compared to those with simple anilines. These reactions typically require more forcing conditions to proceed efficiently. For instance, acylation might necessitate the use of highly reactive acylating agents (e.g., acid chlorides or anhydrides) in the presence of a strong base to deprotonate the aniline or a catalyst to activate the electrophile. Similarly, alkylation would be sluggish.
Despite the reduced reactivity, derivatization is a key strategy for modifying the properties of the molecule. For example, conversion to an amide or sulfonamide can alter solubility and provide a handle for further functionalization. The synthesis of N-trifluoromethyl anilines from secondary anilines has been reported, indicating that derivatization of the nitrogen atom in fluorinated systems is feasible, albeit under specific conditions. rsc.org
Cross-Coupling Reactions Involving this compound as a Coupling Partner
Cross-coupling reactions are a powerful tool in modern organic synthesis, and electron-deficient anilines can be valuable coupling partners, particularly in the formation of C-N bonds.
Palladium-catalyzed cross-coupling reactions represent a primary method for utilizing this compound in synthetic chemistry. In C-N coupling reactions, such as the Buchwald-Hartwig amination, this aniline can serve as the amine component, reacting with aryl halides or triflates to form diarylamines. acs.orgnih.gov The electron-deficient nature of the aniline can make the reductive elimination step of the catalytic cycle challenging. Therefore, specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines), are typically required to facilitate the reaction with such deactivated substrates. nih.gov Mild bases are often preferred, as highly fluorinated anilines can be unstable under conditions of high heat and strong base. nih.gov
For C-C coupling reactions like the Suzuki or Stille reaction, the aniline itself is not a direct coupling partner. It would first need to be converted into a suitable derivative, such as an aryl halide (e.g., by Sandmeyer reaction of the corresponding diazonium salt) or an aryl triflate. Once functionalized, these derivatives could participate in standard palladium-catalyzed C-C bond-forming reactions. mdpi.comresearchgate.net For example, palladium-catalyzed coupling of anilide derivatives via C-H activation has been used to synthesize α-(trifluoromethyl)styrenes. lookchem.com
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Pd(0) |
| Ligand | XPhos, SPhos, RuPhos, AdBippyPhos | Stabilizes catalyst, promotes oxidative addition and reductive elimination |
| Base | K₃PO₄, Cs₂CO₃, KOt-Bu, KOPh | Deprotonates the amine or facilitates catalyst turnover |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and catalyst |
| Temperature | Room Temperature to >100 °C | Provides energy to overcome activation barriers |
Photoinduced and redox-mediated reactions offer alternative pathways for the functionalization of fluorinated anilines, often proceeding through radical mechanisms under mild conditions. nih.gov These methods can be particularly useful for substrates that are sensitive to the thermal conditions of traditional cross-coupling.
For instance, anilines can form electron donor-acceptor (EDA) complexes with suitable acceptors. Upon photoirradiation, single-electron transfer (SET) can occur, generating a radical cation from the aniline. nih.gov This reactive intermediate can then engage in various transformations. Photoinduced methods have been developed for the difluoroalkylation and trifluoromethylation of anilines and other aromatic systems. nih.govnih.gov It is plausible that this compound could participate in similar reactions, reacting with photochemically generated fluoroalkyl radicals. The highly electron-deficient nature of the aniline might influence the efficiency of EDA complex formation and subsequent radical capture.
Cycloaddition Reactions and Heterocycle Formation Utilizing this compound Precursors
This compound is a valuable precursor for the synthesis of complex heterocyclic structures, which are of significant interest in medicinal and materials chemistry. The aniline functionality can be transformed into other reactive groups that can participate in cycloaddition or condensation reactions.
A common strategy involves the conversion of the aniline to a diazonium salt via diazotization. The resulting diazonium salt is a versatile intermediate that can be used in various reactions, including as a component in azo coupling or as a precursor for generating aryl radicals or cations for subsequent cyclization.
Alternatively, the aniline can undergo condensation reactions with bifunctional reagents to construct heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives, while reaction with ortho-esters followed by cyclization can yield benzimidazoles. The reduced nucleophilicity of the aniline requires consideration when designing such synthetic routes, often necessitating acid catalysis or elevated temperatures. Scalable methods for synthesizing trifluoromethylated imidazo-fused N-heterocycles have been developed using trifluoroacetamide (B147638) and related reagents in dehydrative cyclization reactions, showcasing a viable pathway for complex heterocycle formation from fluorinated amine precursors. organic-chemistry.org Furthermore, [3+2] cycloaddition reactions using in situ generated nitrile imines with trifluoroacetonitrile (B1584977) have been shown to be an effective method for creating trifluoromethyl-substituted 1,2,4-triazoles. mdpi.com
Detailed Mechanistic Investigations of Key Transformation Pathways
While specific mechanistic studies on this compound are not widely available, the mechanisms of its key potential transformations can be understood from studies on analogous systems.
In Palladium-Catalyzed C-N Coupling , the generally accepted catalytic cycle involves:
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide/triflate, forming a Pd(II) complex.
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.
Reductive Elimination: The C-N bond is formed as the product diarylamine is eliminated from the metal center, regenerating the Pd(0) catalyst.
For electron-deficient anilines like the title compound, the reductive elimination step is often turnover-limiting. The electron-withdrawing groups on the aniline make the nitrogen atom less electron-rich, which can hinder the final bond-forming step. nih.gov
In Photoinduced Radical Reactions , a plausible mechanism involves the formation of an EDA complex between the aniline (donor) and a reaction partner (acceptor). nih.gov
Photoexcitation: Visible light excites the EDA complex.
Single-Electron Transfer (SET): An electron is transferred from the aniline to the acceptor, generating an aniline radical cation and an acceptor radical anion.
Radical Reaction: The aniline radical cation or a subsequently formed radical species engages in the desired bond-forming reaction.
Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic system, yielding the final product. nih.gov
These mechanistic principles provide a framework for predicting and optimizing the reactivity of this compound in a variety of synthetic applications.
Radical Trapping Experiments and Kinetic Isotope Effects
The investigation into the reaction mechanisms of this compound often involves sophisticated techniques to elucidate the nature of reactive intermediates and the rate-determining steps of a reaction. Among these, radical trapping experiments and the study of kinetic isotope effects (KIEs) are paramount in determining whether a reaction proceeds through a radical pathway and which bond-breaking or bond-forming events are kinetically significant.
In reactions where the formation of a radical intermediate is suspected, radical trapping experiments provide compelling evidence. These experiments introduce a "radical trap" or "radical scavenger" into the reaction mixture, a molecule that can react rapidly and irreversibly with radical species. If the formation of the expected product is inhibited or significantly decreased in the presence of the trap, and a new adduct between the trap and the suspected radical is detected, it strongly suggests a radical mechanism.
For instance, in trifluoromethylation reactions involving fluorinated anilines, radical traps such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), galvinoxyl, or 1,1-diphenylethene are commonly employed. researchgate.netnih.gov The rationale is that if a trifluoromethyl radical (•CF3) or an aniline-derived radical is generated, it will be intercepted by the trap. The detection of the resulting adducts, often by techniques like 19F NMR or mass spectrometry, confirms the presence of these radical intermediates. researchgate.net
Table 1: Representative Radical Trapping Experiments in Reactions Involving Fluorinated Anilines
| Radical Trap | Substrate | Expected Trapped Radical | Observation | Implication |
| TEMPO | Fluorinated Aniline + CF3 Source | TEMPO-CF3 or TEMPO-Aniline Radical | Formation of new adducts detected by MS and 19F NMR; decreased yield of the primary product. | Reaction likely proceeds through a radical pathway involving CF3 and/or aniline radicals. nih.gov |
| Galvinoxyl | Fluorinated Aniline + Difluoroalkyl Source | Galvinoxyl-difluoroalkyl adduct | Complete inhibition of product formation; detection of the Galvinoxyl adduct by 19F NMR and HRMS. researchgate.net | Strong evidence for a radical chain mechanism. researchgate.net |
| 1,1-Diphenylethene | Fluorinated Aniline + Difluoroalkyl Source | Adducts with 1,1-diphenylethene | Reaction is suppressed; detection of difluoroalkylated 1,1-diphenylethene derivatives. researchgate.net | Confirms the presence of difluoroalkyl radicals. researchgate.net |
Note: This table is a representation of typical radical trapping experiments and their outcomes in reactions involving fluorinated anilines and fluoroalkyl sources, as specific data for this compound was not available in the searched literature.
The kinetic isotope effect (KIE) is another powerful tool for probing reaction mechanisms. It is defined as the ratio of the reaction rate of a substrate with a light isotope to that of the same substrate with a heavy isotope (e.g., kH/kD for hydrogen/deuterium). A primary KIE (typically > 2) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. A secondary KIE (closer to 1) arises from isotopic substitution at a position not directly involved in bond cleavage or formation in the rate-determining step. While specific KIE studies on this compound are not readily found in the literature, the principles can be applied to understand its potential reactivity, for instance, in C-N bond-forming reactions or C-H functionalization.
Role of Solvent Effects and Hydrogen Bonding Networks in Reactivity Control
The reactivity of this compound is significantly influenced by the surrounding solvent environment and its ability to form hydrogen bonds. These non-covalent interactions can stabilize reactants, intermediates, or transition states, thereby altering reaction rates and, in some cases, even the reaction mechanism itself.
Solvent effects are broadly categorized based on solvent polarity. In nucleophilic aromatic substitution (SNAr) reactions, a common reaction pathway for highly fluorinated anilines, solvent polarity plays a crucial role. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are often employed. These solvents can solvate the cation of a nucleophilic salt, leaving the anion more "naked" and thus more nucleophilic, which generally accelerates the reaction. In contrast, polar protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, which can slow down the reaction. The choice of solvent can therefore be critical in controlling the outcome of a reaction involving this compound.
Table 2: General Influence of Solvent Type on SNAr Reaction Rates with Anilines
| Solvent Type | Example Solvents | General Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Rate Enhancement | Solvates cations effectively, increasing the reactivity of the anionic nucleophile. Stabilizes the charged Meisenheimer intermediate. |
| Polar Protic | Water, Methanol, Ethanol | Rate Decrease | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its nucleophilicity. |
| Nonpolar | Toluene, Hexane | Slow Reaction Rates | Poor solubility of ionic reactants and poor stabilization of charged intermediates and transition states. |
Note: This table summarizes general trends for SNAr reactions of anilines. The specific effects on this compound would require experimental validation.
Hydrogen bonding plays a multifaceted role in the reactivity of this compound. The aniline N-H protons are capable of acting as hydrogen bond donors, while the fluorine atoms can act as weak hydrogen bond acceptors. Intramolecular hydrogen bonding between the N-H group and an ortho-fluorine atom can influence the conformation and reactivity of the aniline.
Furthermore, intermolecular hydrogen bonding with solvent molecules or other reagents is critical. As mentioned, protic solvents can form hydrogen bonds with the aniline nitrogen, affecting its nucleophilicity. Spectroscopic techniques, particularly NMR, are powerful tools for studying these interactions. For instance, the chemical shift of the N-H proton is highly sensitive to its hydrogen-bonding environment. A downfield shift in the 1H NMR spectrum is often indicative of hydrogen bond formation. escholarship.orgucla.edu
Table 3: Representative Spectroscopic Evidence for Hydrogen Bonding in Fluorinated Anilines
| Spectroscopic Technique | Observation | Interpretation |
| 1H NMR | Downfield chemical shift of the N-H proton in hydrogen bond-accepting solvents (e.g., DMSO) compared to non-polar solvents (e.g., CDCl3). escholarship.org | The N-H proton is involved in a hydrogen bond with the solvent, leading to deshielding. escholarship.org |
| 19F NMR | Changes in the chemical shifts of fluorine atoms upon changes in solvent or concentration. | The electronic environment of the fluorine atoms is altered by hydrogen bonding interactions. |
| FT-IR Spectroscopy | Broadening and red-shifting of the N-H stretching frequency in the presence of hydrogen bond acceptors. | Weakening of the N-H bond due to its participation in a hydrogen bond. |
Note: This table presents typical spectroscopic observations for hydrogen bonding in fluorinated anilines. Specific data for this compound would need to be experimentally determined.
Intermediates and Transition State Analysis in Catalytic Cycles
Catalytic reactions, particularly those involving transition metals like palladium, are fundamental for the synthesis of complex molecules from precursors such as this compound. Understanding the intermediates and transition states within these catalytic cycles is crucial for optimizing reaction conditions and developing new catalysts.
A prime example is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds. In a typical cycle involving an aryl halide and an amine, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. This is followed by coordination of the amine and subsequent deprotonation to form a palladium amide complex. The final, and often rate-limiting, step is reductive elimination from this complex to yield the desired arylamine product and regenerate the Pd(0) catalyst.
For a reaction involving this compound as the amine component, the electron-withdrawing nature of the fluoro and trifluoromethyl substituents would decrease the nucleophilicity of the aniline, potentially affecting the rate of its coordination to the palladium center and the subsequent deprotonation step.
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for analyzing the structures and energies of intermediates and transition states in these catalytic cycles. These calculations can provide insights into reaction barriers and help to rationalize experimental observations.
Table 4: Plausible Intermediates and Elementary Steps in a Palladium-Catalyzed Amination with this compound
| Step | Description | Key Species/Intermediate |
| 1. Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide (Ar-X). | Pd(II) complex: [L-Pd(Ar)(X)] |
| 2. Amine Coordination | This compound coordinates to the Pd(II) center. | [L-Pd(Ar)(X)(H2N-ArF)] |
| 3. Deprotonation | A base removes a proton from the coordinated aniline to form a palladium amide. | Palladium amide complex: [L-Pd(Ar)(HN-ArF)] |
| 4. Reductive Elimination | The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Transition State leading to Ar-NH-ArF + Pd(0) + L |
Note: This table outlines a generalized catalytic cycle. The specific nature of the intermediates and the rate-determining step for a reaction with this compound would depend on the specific aryl halide, ligand (L), and reaction conditions.
The analysis of transition states provides detailed information about the geometry and electronic structure of the highest energy point along the reaction coordinate. For the reductive elimination step, for example, computational studies can reveal the bond lengths of the forming C-N bond and the breaking Pd-C and Pd-N bonds in the transition state, offering a deeper understanding of the factors that control the efficiency of this crucial step. While specific transition state analyses for reactions of this compound are not widely published, the established principles of organometallic chemistry provide a robust framework for predicting its behavior in such catalytic cycles.
Computational and Theoretical Chemical Studies on 2,3,4 Trifluoro 5 Trifluoromethyl Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic structure of fluorinated anilines. researchgate.net Key descriptors derived from these calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial for predicting chemical reactivity. thaiscience.info The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap generally implies lower reactivity and higher kinetic stability. thaiscience.inforesearchgate.net
For fluorinated anilines, the strong electron-withdrawing nature of both fluorine atoms and the trifluoromethyl group significantly lowers the energy of both the HOMO and LUMO. researchgate.netsemanticscholar.org The presence of multiple fluorine atoms can lower the HOMO energy and raise the LUMO energy, leading to an increase in the HOMO-LUMO gap and a decrease in reactivity towards electron-rich species. numberanalytics.com In the case of 2,3,4-Trifluoro-5-(trifluoromethyl)aniline, the combined inductive effects of the four fluorine atoms and the trifluoromethyl group are expected to substantially stabilize the molecule by lowering the HOMO energy level, making it less susceptible to electrophilic attack compared to aniline (B41778).
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule, mapping electrostatic potential onto the electron density surface. It is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
In fluorinated aromatic compounds, the high electronegativity of fluorine atoms pulls electron density away from the aromatic ring and towards themselves. nih.gov This effect is particularly pronounced with the trifluoromethyl group. mdpi.com For this compound, an MEP analysis would likely show a significant region of positive potential across the fluorinated benzene (B151609) ring, indicating its deactivation towards electrophilic substitution. Conversely, the nitrogen atom of the amine group would represent a site of negative potential, although its nucleophilicity would be substantially reduced by the strong electron-withdrawing effects of the ring substituents.
Table 1: Predicted Electronic Properties of Substituted Anilines Note: This table presents generalized trends based on computational studies of related compounds. Specific values for this compound require dedicated calculations.
| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) | Reactivity |
| Aniline | Higher (Less Stable) | Higher | Smaller | More Reactive |
| 4-Fluoroaniline | Lower | Lower | Similar to Aniline | Slightly Less Reactive |
| 2,3,4-Trifluoroaniline (B1293922) | Significantly Lower | Lower | Larger | Less Reactive |
| This compound | Expected to be Lowest | Expected to be Lowest | Expected to be Largest | Least Reactive |
Molecular Modeling of Conformational Preferences and Steric Effects in Substituted Fluorinated Anilines
The substitution pattern on an aniline ring dictates its conformational preferences and introduces steric effects that can influence reactivity. The presence of substituents ortho to the amino group is particularly significant, leading to what is known as the "ortho effect." youtube.com
In this compound, the fluorine atom at the 2-position (ortho to the amino group) introduces significant steric hindrance. This steric clash can force the amino group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. youtube.com When the amino group is twisted, the overlap between the nitrogen lone pair's p-orbital and the ring's π-system is reduced. This diminishes the electron-donating resonance effect of the amino group, which further deactivates the ring and decreases the basicity of the nitrogen atom.
Prediction and Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out potential reaction pathways and identifying the associated transition states. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed, providing a mechanistic understanding of a chemical reaction. mdpi.com
For reactions involving highly fluorinated anilines, computational studies can predict the most likely sites of attack and the energy barriers for different mechanistic possibilities. For example, in nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring, calculations can determine which fluorine atom is most susceptible to substitution by modeling the stability of the intermediate Meisenheimer complex.
Given the strong deactivation of the ring in this compound, electrophilic aromatic substitution is highly unfavorable. However, the compound could potentially undergo reactions at the amino group or participate in reactions like trifluoromethylarylation of alkenes. rsc.org Computational modeling of such a reaction would involve:
Identifying Intermediates: Locating the structures of any transient species, such as radical cations formed during a single-electron transfer (SET) process. acs.org
Calculating Transition State Energies: Determining the activation energy (Ea) for each step, which is crucial for predicting reaction rates.
Elucidating the Role of Solvents and Catalysts: Modeling how solvent molecules or catalysts interact with the reactants and intermediates to stabilize transition states and alter reaction pathways. rsc.org
Studies on related compounds have shown that reaction mechanisms can involve radical intermediates, particularly in trifluoromethylation reactions. researchgate.netresearchgate.net Computational analysis can help verify the feasibility of such radical pathways by calculating the energy barriers for radical formation and subsequent reaction steps.
Analysis of Fluorine Atom and Trifluoromethyl Group Effects on Aromaticity, Electron Density Distribution, and Non-Covalent Interactions
The introduction of fluorine and trifluoromethyl groups has profound effects on the electronic character of the benzene ring.
Aromaticity and Electron Density: Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond (inductive effect). nih.gov While it can donate electron density through its lone pairs via the pi system (resonance effect), the inductive effect is dominant, especially with multiple fluorine substituents. researchgate.net The trifluoromethyl group is a very strong electron-withdrawing group. mdpi.com The cumulative effect of these substituents in this compound is a significant depletion of electron density on the aromatic ring. researchgate.net This reduction in electron density generally leads to a decrease in aromaticity, as the symmetry and uniformity of electronic delocalization are disrupted. researchgate.net Computational methods like Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromaticity of the ring, with less negative or positive values indicating reduced aromatic character compared to benzene.
Non-Covalent Interactions: Fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonds (e.g., C-H···F) and halogen bonds, although organic fluorine is generally considered a weak hydrogen bond acceptor. researchgate.netresearchgate.net The electron-deficient nature of the aromatic ring in this compound makes it a potential partner for aromatic–aromatic interactions with electron-rich aromatic systems. rsc.org Computational analysis can identify and quantify the strength of these weak interactions, which are crucial for understanding crystal packing, molecular recognition, and the stabilization of biological complexes.
Computational Insights into Enantioselectivity and Stereochemical Control in Reactions
While this compound is not chiral, it can be used as a substrate in asymmetric reactions to create chiral products. Computational modeling is essential for understanding the origins of enantioselectivity in such transformations.
In a typical catalytic asymmetric reaction, the substrate and reagent interact within the chiral environment of a catalyst. The different spatial arrangements of the reactants leading to the two possible enantiomeric products correspond to two diastereomeric transition states. The enantioselectivity of the reaction is determined by the energy difference (ΔΔG‡) between these two transition states.
Computational studies can provide detailed insights into stereochemical control by:
Modeling Diastereomeric Transition States: Calculating the structures and energies of the competing transition states. A lower energy transition state corresponds to the major enantiomer formed.
Analyzing Non-Covalent Interactions: Identifying the key non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-stacking) between the substrate, reagent, and catalyst that stabilize one transition state over the other. nih.gov
Predicting Catalyst Performance: DFT computations can explain unexpected outcomes in enantioselectivity and guide the design of more effective chiral catalysts for reactions involving fluorinated substrates. researchgate.net
For example, if this compound were to undergo an enantioselective reaction, computational models could help rationalize how the electronic and steric properties of the fluorine and trifluoromethyl substituents influence the interactions within the catalyst's active site, thereby controlling the stereochemical outcome. rsc.org
Advanced Spectroscopic and Structural Characterization Methodologies for 2,3,4 Trifluoro 5 Trifluoromethyl Aniline and Its Derivatives
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, 2D NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds. The presence of multiple fluorine atoms and a trifluoromethyl group in 2,3,4-Trifluoro-5-(trifluoromethyl)aniline results in complex spectra that require a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques for unambiguous assignment.
¹H NMR spectroscopy provides information on the aromatic protons. In a derivative of this compound, the single aromatic proton would exhibit complex splitting patterns due to couplings with neighboring fluorine atoms (³JH-F and ⁴JH-F).
¹³C NMR is used to identify all carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached fluorine atoms, and the signals are split due to carbon-fluorine couplings (¹JC-F, ²JC-F, etc.). jeol.com Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CF, CF₂, and CF₃ carbons. jeol.com
¹⁹F NMR is particularly powerful for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govchemrxiv.org It offers a wide chemical shift range, which minimizes signal overlap even in polyfluorinated systems. chemrxiv.org The spectrum of this compound would show distinct signals for the trifluoromethyl group and each of the aromatic fluorine atoms, with complex coupling patterns (JF-F) revealing their spatial relationships. Combining ¹⁹F NMR with chromatography and mass spectrometry allows for the creation of complete fluorine mass balances in reaction monitoring. nih.gov
2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (2D NOESY), are employed to determine through-space proximity of atoms. In derivatives of this compound, NOESY can reveal spatial relationships between protons and fluorine atoms, or between different fluorine nuclei on the aromatic ring and in the trifluoromethyl group, which is critical for confirming stereochemistry and conformation in more complex structures. Two-dimensional ¹³C-¹H chemical shift correlation spectroscopy can also be utilized to assign proton and carbon chemical shifts definitively. researchgate.net
Below is an interactive table with representative, hypothetical NMR data for this compound, illustrating typical chemical shifts and coupling constants based on data for similar fluorinated aniline (B41778) compounds. rsc.orgchemicalbook.comchemicalbook.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.0-7.5 | m | - | Ar-H |
| ¹⁹F | ~ -60 | s | - | CF₃ |
| ¹⁹F | ~ -135 to -145 | m | JF-F | Ar-F (Position 2) |
| ¹⁹F | ~ -150 to -160 | m | JF-F, JH-F | Ar-F (Position 3) |
| ¹⁹F | ~ -140 to -150 | m | JF-F, JH-F | Ar-F (Position 4) |
| ¹³C | ~124 (q) | q | ¹JC-F ≈ 272 | C F₃ |
| ¹³C | ~140-155 (m) | d | ¹JC-F ≈ 240-250 | C -F |
| ¹³C | ~110-130 (m) | m | - | Other Ar-C |
High-Resolution Mass Spectrometry for Reaction Monitoring and Identification of Intermediates
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a vital technique for monitoring the progress of reactions involving this compound and for identifying transient intermediates and byproducts. nih.govchromatographyonline.com Its high mass accuracy allows for the determination of elemental compositions of parent ions and fragments, which is crucial for distinguishing between species with similar nominal masses. researchgate.net
During the synthesis of derivatives from this compound, LC-HRMS can be used to track the disappearance of starting materials and the appearance of products in real-time. chromatographyonline.com This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, time, and catalyst loading.
Furthermore, HRMS is instrumental in identifying unexpected side products or reactive intermediates that may not be isolable. researchgate.net By analyzing the mass-to-charge ratio (m/z) with high precision, it is possible to propose molecular formulas for these species. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide structural information that helps to elucidate the structure of these transient species. nih.gov This capability is particularly important in complex reaction pathways where multiple transformations may occur. The Parallel Reaction Monitoring (PRM) assay, performed on quadrupole-Orbitrap hybrid instruments, is a targeted HRMS method that offers high specificity and selectivity for quantifying target molecules in complex mixtures. mdpi.com
X-ray Crystallography for Solid-State Structural Analysis of Derived Complexes and Products
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound that can be crystallized, this technique provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.comnih.gov
This method is particularly valuable for:
Confirming Connectivity: Unambiguously establishing the molecular structure of novel synthesized compounds, confirming the outcome of chemical reactions.
Stereochemical Determination: Assigning the absolute and relative stereochemistry of chiral centers in complex derivatives.
Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the crystal packing and can influence the material's bulk properties. eurjchem.com
For example, in metal complexes derived from ligands based on this compound, X-ray crystallography can precisely determine the coordination geometry around the metal center and the bonding parameters of the ligand. researchgate.netweizmann.ac.il This information is essential for understanding the electronic structure and reactivity of such complexes.
| Parameter | Typical Value | Significance |
| C-F Bond Length | ~1.33 - 1.36 Å | Indicates the strength of the carbon-fluorine bond. mdpi.com |
| C-C (Aromatic) Bond Length | ~1.37 - 1.40 Å | Provides insight into the aromaticity of the ring. |
| F-C-F Angle (in CF₃) | ~102° - 104° | Characterizes the geometry of the trifluoromethyl group. mdpi.com |
| Intermolecular Contacts | Variable | Reveals packing forces (e.g., H-bonds, F···F interactions). |
Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Dynamics and Mechanistic Insights
FT-IR Spectroscopy is effective for identifying characteristic functional groups. Key vibrational bands for a derivative would include:
N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.
C-N stretching: Around 1250-1350 cm⁻¹.
Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.
C-F stretching: Strong absorptions typically found in the 1100-1400 cm⁻¹ range, which can be complex due to multiple C-F bonds and coupling with other vibrations.
Raman Spectroscopy complements FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. It can provide valuable information about the carbon skeleton and the symmetric vibrations of the substituted benzene (B151609) ring.
In combination with computational methods, such as Density Functional Theory (DFT), experimental vibrational spectra can be simulated. nih.govresearchgate.net This allows for the precise assignment of observed vibrational modes to specific atomic motions within the molecule. rsc.org Such analyses can provide deep mechanistic insights by allowing researchers to track changes in bonding and structure during a chemical reaction.
Investigation of Advanced Optical and Electronic Properties (e.g., Nonlinear Optical Properties, Photophysical Behavior) via Spectroscopic and Computational Approaches
The high degree of fluorination in this compound and its derivatives can lead to unique optical and electronic properties. These are investigated using a combination of spectroscopic techniques and computational modeling.
UV-Visible Spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima (λmax) provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The electronic properties of aniline derivatives are influenced by the nature and position of substituents on the aromatic ring. chemrxiv.org
Photophysical studies , such as fluorescence spectroscopy, can characterize the emission properties of these molecules upon excitation, which is relevant for applications in sensors, LEDs, and photovoltaic devices. researchgate.netresearchgate.net
Computational Approaches , primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for gaining a deeper understanding of the electronic structure and for predicting properties. researchgate.netrsc.org These methods can calculate:
HOMO-LUMO energy gaps: Correlates with the electronic excitation energy. rsc.org
Molecular Electrostatic Potential (MEP) maps: Visualize the charge distribution and reactive sites of the molecule. rsc.org
Nonlinear Optical (NLO) properties: The presence of electron-donating (amine) and electron-withdrawing (fluoro, trifluoromethyl) groups can lead to significant molecular hyperpolarizability (β), a key parameter for NLO materials used in photonics and optoelectronics. researchgate.netchemrxiv.orgresearchgate.net Computational studies can predict these properties, guiding the synthesis of promising NLO candidates. researchgate.net
Strategic Utility of 2,3,4 Trifluoro 5 Trifluoromethyl Aniline As a Building Block in Complex Chemical Synthesis
Precursor in the Formation of Novel Fluorinated Heterocyclic Systems
The electron-deficient nature of the aromatic ring in 2,3,4-trifluoro-5-(trifluoromethyl)aniline makes it an exceptional precursor for the synthesis of novel fluorinated heterocyclic systems. The fluorine atoms, particularly those ortho and para to the activating trifluoromethyl group, are susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of heteroaromatic structures. nih.govrsc.org The amino group serves as a versatile handle for classical cyclization strategies, allowing for the construction of fused ring systems.
For instance, polyfluorinated anilines are well-established precursors for synthesizing fluorinated quinolines, a privileged scaffold in medicinal chemistry. nih.gov Through reactions like the Skraup or Combes synthesis, this compound can be cyclized with α,β-unsaturated carbonyl compounds or β-dicarbonyls, respectively, to yield highly substituted quinoline (B57606) derivatives. The presence of the trifluoromethyl group is known to be tolerated in such cyclizations, as demonstrated by the synthesis of 6-trifluoromethyl-5,6,8-trifluoroquinoline from a related acetanilide. researchgate.net The resulting heterocycles, bearing a unique fluorine and trifluoromethyl substitution pattern, are of significant interest for biological screening and materials science applications.
Furthermore, the aniline (B41778) functionality can be condensed with 1,2-dicarbonyl compounds to form fluorinated quinoxalines or react with orthoformates followed by cyclization to produce benzimidazoles. The reactivity of the aniline allows for a broad range of condensation and annulation reactions, making it a powerful tool for generating libraries of novel fluorinated heterocycles.
| Aniline Precursor | Reaction Type | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| 2,3,5-Trifluoro-4-(trifluoromethyl)acetanilide | Skraup Cyclization | Glycerol, H₂SO₄, Oxidizing Agent | 6-Trifluoromethyl-5,7,8-trifluoroquinoline | researchgate.net |
| 2-Fluoroaniline | Condensation/Esterification | Ethyl 2-methylacetoacetate, Substituted Benzoic Acid | Substituted 8-Fluoro-2,3-dimethylquinolin-4-yl benzoates | nih.gov |
| Polyfluorinated iodoanilines | Sonogashira Coupling / Cyclization | Terminal Alkynes, CO₂, DBU, AgNO₃ | Polyfluorinated 4-hydroxyquinolin-2(1H)-ones | researchgate.net |
Role in the Development of Fluorinated Aromatic Scaffolds for Methodological Advancement
The development of new synthetic methodologies relies on the availability of versatile building blocks that enable the construction of complex molecular architectures. This compound serves this role by providing a scaffold with multiple, orthogonally reactive sites. The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity of the aromatic ring and the aniline group, which chemists can exploit for methodological advancement. nih.gov
The aniline moiety can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions. This allows for the precise functionalization of the C-1 position, complementing the SNAr reactions possible at the fluorine-substituted carbons.
Moreover, the aniline can be used as a directing group or coupling partner in modern transition-metal-catalyzed reactions. For example, N-alkylation or N-arylation can be followed by C-H activation strategies to build more complex, polycyclic aromatic systems. The unique electronic environment of the C-H bond on the ring (at position 6) makes it a potential site for regioselective functionalization. The compound's utility as an electron-deficient substrate is valuable for exploring the scope of new catalytic systems, pushing the boundaries of what is possible in cross-coupling and C-H functionalization chemistry. ossila.com
| Functional Group | Reaction Class | Potential Transformation | Significance |
|---|---|---|---|
| Amino Group (-NH₂) | Diazotization | Conversion to -N₂⁺, followed by substitution (e.g., Sandmeyer reaction) to install -Cl, -Br, -CN, -OH. | Versatile functionalization at C1 position. |
| Fluoro Groups (-F) | Nucleophilic Aromatic Substitution (SNAr) | Displacement by O-, N-, S-, or C-nucleophiles, especially at C2 and C4. | Builds complexity by forming new C-O, C-N, C-S, or C-C bonds. |
| Aromatic Ring (C-H) | Directed C-H Activation / Functionalization | Introduction of new groups at the C6 position using a directing group derived from the aniline. | Methodological advancement in regioselective synthesis. |
| Amino Group (-NH₂) | Cross-Coupling Reactions | N-Arylation or N-alkylation (e.g., Buchwald-Hartwig amination). | Synthesis of complex diarylamines or alkylarylamines. |
Enabling Reagent in Enantioselective and Stereoselective Synthetic Methodologies
While specific applications of this compound in enantioselective catalysis are not extensively documented, its structure makes it a highly relevant substrate for modern asymmetric methodologies aimed at synthesizing chiral fluorinated amines. nih.gov Chiral α-trifluoromethyl amines are particularly valuable pharmacophores, acting as stable bioisosteres for amides and peptides. nih.gov
One prominent strategy is the biocatalytic asymmetric N–H carbene insertion reaction. nih.gov Engineered enzymes, such as variants of cytochrome c, have been shown to catalyze the reaction between anilines and diazo compounds (e.g., benzyl (B1604629) 2-diazotrifluoropropanoate) to produce chiral α-trifluoromethyl amino esters with high yields and excellent enantioselectivity. acs.org The substrate scope for this transformation is broad and includes a variety of substituted anilines. Anilines bearing electron-withdrawing groups have been successfully employed, suggesting that the highly electron-deficient nature of this compound would make it a suitable candidate for such transformations, providing access to a unique class of enantioenriched building blocks. nih.govacs.org
Similarly, in organocatalysis and transition-metal catalysis, fluorinated anilines are used to generate imines in situ for subsequent enantioselective nucleophilic additions. researchgate.netnih.gov The electronic properties of the aniline substituent can significantly influence the reactivity and stereoselectivity of these reactions. Therefore, this compound serves as a valuable reagent for probing these effects and developing new stereoselective methods for the synthesis of complex chiral amines.
| Aniline Substrate | Carbene Donor | Catalyst | Yield | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|---|
| 4-Bromoaniline | Benzyl 2-diazotrifluoropropanoate | Engineered Cytochrome c | 99% | 94:6 | acs.org |
| 4-(Trifluoromethyl)aniline | Benzyl 2-diazotrifluoropropanoate | Engineered Cytochrome c | 88% | 95:5 | acs.org |
| 3-Chloro-4-fluoroaniline | Benzyl 2-diazotrifluoropropanoate | Engineered Cytochrome c | 32% | 88:12 | acs.org |
| 4-Iodoaniline | 2,5-Dimethylbenzyl 2-diazotrifluoropropanoate | Engineered Cytochrome c | 99% | 2.5:97.5 | acs.org |
Contribution to the Synthesis of Advanced Intermediates for Academic Research
In academic research, particularly in the fields of drug discovery and materials science, progress often hinges on the availability of advanced intermediates that provide access to novel chemical space. This compound is precisely such a compound, serving as a foundational element in multi-step synthetic sequences. Its role is to introduce a specific, highly fluorinated phenyl moiety into a larger, more complex target molecule.
Fluorinated anilines are critical intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. innospk.comgoogle.comgoogle.com For example, analogs are used to construct the core of fluoroquinolone antibiotics and to develop new classes of herbicides and fungicides. google.comgoogle.com By using this compound as the starting point, researchers can create novel analogs of known bioactive compounds, potentially leading to improved potency, selectivity, or metabolic profiles. The ability to source high-purity fluorinated aniline intermediates is a critical enabler for advanced pharmaceutical research projects. nbinno.com
The synthesis of these advanced intermediates often requires protecting the highly reactive aniline group (e.g., as an acetanilide) before performing other transformations on the aromatic ring, followed by a final deprotection step. The stability of the polyfluorinated ring allows it to be carried through multiple synthetic steps, making it a robust platform for building molecular complexity. The resulting intermediates—be they heterocycles, complex aromatic scaffolds, or chiral amines—serve as the basis for further investigation, enabling the exploration of structure-activity relationships and the discovery of new chemical entities.
Future Research Directions and Emerging Avenues in the Chemistry of 2,3,4 Trifluoro 5 Trifluoromethyl Aniline
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Methodologies
The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. uc.pt For the synthesis of complex fluorinated molecules like 2,3,4-Trifluoro-5-(trifluoromethyl)aniline, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing highly exothermic or hazardous reactions often associated with fluorination. uc.ptresearchgate.net
Automated synthesis platforms, when integrated with flow reactors, can accelerate the discovery and optimization of reaction conditions. nih.gov This synergy allows for high-throughput screening of catalysts, solvents, and reagents, significantly reducing the time required to develop robust and efficient synthetic routes. For instance, a multi-step synthesis involving nitration, nucleophilic aromatic substitution (SNAr), and reduction steps to produce this compound could be streamlined into a continuous, automated sequence. This approach minimizes manual handling of intermediates and allows for real-time monitoring and optimization of the process, paving the way for on-demand, industrial-scale production. vapourtec.com The development of such integrated systems is a key area of future research, promising to make complex fluorinated anilines more accessible for various applications.
Table 1: Comparison of Batch vs. Flow Synthesis for Fluorinated Compounds
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio, excellent control |
| Mass Transfer | Often diffusion-limited | Enhanced mixing and rapid diffusion |
| Safety | Large volumes of hazardous materials | Small reaction volumes, better containment |
| Scalability | Challenging, requires re-optimization | "Scaling out" by parallelization or longer run times |
| Reproducibility | Can vary between batches | High, due to precise parameter control |
| Automation | Possible but complex | Readily integrated with automated platforms |
Exploration of Bio-Inspired Catalysis and Biocatalytic Transformations
Biocatalysis is emerging as a powerful and sustainable tool in organic synthesis, offering high selectivity and mild reaction conditions. elsevierpure.com The application of enzymes to the synthesis and transformation of polyfluorinated anilines is a promising, yet underexplored, research avenue. Future work could focus on discovering or engineering enzymes, such as oxidoreductases or aminotransferases, capable of acting on highly fluorinated substrates.
For example, engineered cytochrome P450 enzymes or other non-heme iron enzymes could potentially be used for selective C-H functionalization or for the introduction of the amine group at a late stage of the synthesis. researchgate.net Furthermore, biocatalytic methods are being developed for the asymmetric synthesis of chiral molecules containing trifluoromethyl groups, which is of significant interest in medicinal chemistry. nih.gov Research into combining biocatalysis with other modern synthetic methods, such as photocatalysis in a continuous flow setup, could lead to novel and efficient cascades for producing complex chiral fluorinated molecules derived from this compound. elsevierpure.com
Development of Novel Catalytic Systems for Unique Transformations of Fluorinated Anilines
The inertness of C-F bonds and the modified reactivity of the aniline (B41778) moiety in polyfluorinated systems necessitate the development of new catalytic methods. While significant progress has been made in transition-metal-catalyzed cross-coupling and C-H activation reactions, applying these to electron-deficient substrates like this compound remains a challenge. beilstein-journals.org
Future research will likely focus on several key areas:
Catalyst Design: Developing more active and robust catalysts, potentially using earth-abundant metals like copper or nickel, for cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) involving the aniline nitrogen or C-H bonds of the aromatic ring. beilstein-journals.org
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to generate radical intermediates from fluorinated anilines, enabling novel transformations that are inaccessible through traditional thermal methods. acs.org This could include difluoroalkylation or trifluoromethylation reactions. acs.org
Asymmetric Catalysis: Creating chiral catalysts for enantioselective transformations, which is crucial for the synthesis of biologically active compounds.
These advanced catalytic systems will unlock new synthetic pathways, allowing for the late-stage functionalization of complex molecules and the construction of novel chemical architectures based on the polyfluorinated aniline scaffold. mdpi.com
Table 2: Emerging Catalytic Strategies for Fluorinated Aromatics
| Catalytic Strategy | Potential Transformation on Fluorinated Anilines | Key Advantage |
|---|---|---|
| Advanced Pd/Cu Catalysis | C-N and C-C cross-coupling reactions | Broad substrate scope and functional group tolerance |
| Photoredox Catalysis | Radical-mediated C-H functionalization, fluoroalkylation | Mild reaction conditions, unique reactivity pathways |
| Dual Catalysis Systems | Combining metal catalysis with organocatalysis or photocatalysis | Synergistic activation for challenging transformations |
| Enzymatic Catalysis | Regio- and stereoselective functionalization | High selectivity, green and sustainable approach |
Elucidation of Unexplored Reactivity Patterns and Addressing Remaining Synthetic Challenges
Despite progress, significant challenges in the synthesis and manipulation of compounds like this compound persist. The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents deactivates the aromatic ring, making electrophilic aromatic substitution difficult while activating it towards nucleophilic aromatic substitution (SNAr). However, the regioselectivity of SNAr reactions on such a polysubstituted ring can be complex and difficult to predict.
Future research should systematically investigate the reactivity of this specific aniline. This includes:
Mapping Regioselectivity: Detailed studies on SNAr reactions with various nucleophiles to establish predictable substitution patterns.
Directed C-H Functionalization: Exploring the use of directing groups to achieve site-selective functionalization of the C-H bond, overriding the inherent electronic biases of the ring.
Computational Modeling: Employing density functional theory (DFT) and other computational tools to predict reactivity, rationalize experimental outcomes, and guide the design of new reactions.
Addressing these fundamental questions will provide a more complete "user's guide" for synthetic chemists, enabling the more rational and efficient incorporation of the this compound moiety into target molecules.
Advanced Studies on Supramolecular Interactions and Self-Assembly Processes Involving Polyfluorinated Aniline Derivatives
The presence of multiple fluorine atoms and an N-H group makes this compound an interesting building block for supramolecular chemistry. Fluorinated compounds are known to engage in unique non-covalent interactions, including hydrogen bonding, π-stacking (often altered by fluorination), and halogen bonding. rsc.org
Emerging research in this area will focus on understanding and exploiting these interactions for the rational design of self-assembling systems. researchgate.netchemicalpapers.com For example, co-crystallization of polyfluorinated anilines with other molecules, such as crown ethers, has been shown to create ordered one-dimensional assemblies held together by N-H···O hydrogen bonds and π-stacking interactions. rsc.org Future studies could explore:
Crystal Engineering: Designing specific solid-state architectures with desired electronic or optical properties.
Liquid Crystals: Investigating the potential of derivatives of this compound to form liquid crystalline phases. google.com
Functional Materials: Creating materials where the self-assembly of these fluorinated molecules can be used for sensing, molecular recognition, or the encapsulation of guest molecules. nih.gov
A deeper understanding of the supramolecular behavior of this and related polyfluorinated anilines will open doors to new applications in materials science and nanotechnology.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3,4-Trifluoro-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : Start with a fluorinated nitrobenzene precursor (e.g., 2,3,4-trifluoro-5-nitrobenzotrifluoride) and reduce the nitro group to an amine using hydrogen gas with a palladium catalyst (10–20 psi, 50–80°C) .
- Catalytic cross-coupling : Utilize Ullmann-type reactions with copper iodide (CuI) and ligands like 1,10-phenanthroline in methanol under nitrogen, heated to 90°C for 20 hours .
- Optimization : Adjust solvent polarity (e.g., methanol vs. DMF) and catalyst loading (0.1–0.2 equivalents) to improve yields (typically 30–50% for fluorinated anilines) .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹⁹F NMR : Identify substituent positions via coupling patterns (e.g., para-fluorine splitting in aromatic regions) .
- FT-IR : Confirm the presence of NH₂ stretches (~3400 cm⁻¹) and CF₃ vibrations (1100–1250 cm⁻¹) .
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (10–30%) to remove unreacted precursors .
- Mass spectrometry : Validate molecular weight (expected ~231 g/mol) via ESI-MS or GC-MS .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25–60°C. Monitor via HPLC for decomposition products (e.g., quinones or dimerization byproducts) .
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (typically >200°C for fluorinated anilines) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to calculate frontier orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .
- Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate reactivity in methanol or DMSO .
Q. How can regioselective functionalization of this compound be achieved, given its multiple reactive sites?
- Methodology :
- Directed ortho-metalation : Use bulky directing groups (e.g., Boc-protected amines) to block specific positions, enabling selective Suzuki-Miyaura couplings .
- Electrophilic aromatic substitution (EAS) : Exploit electron-withdrawing effects of CF₃ groups to direct nitration or sulfonation to meta/para positions .
Q. What role does this compound play in synthesizing pharmaceuticals or agrochemicals?
- Methodology :
- Drug intermediates : Serve as a precursor for trifluoromethylated benzodiazepines or kinase inhibitors via reductive amination or cross-coupling .
- Agrochemicals : Functionalize with heterocycles (e.g., triazoles) to enhance herbicidal activity. Test bioactivity in plant models .
Q. How can contradictory spectroscopic data (e.g., overlapping NMR signals) be resolved for fluorinated aniline derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
